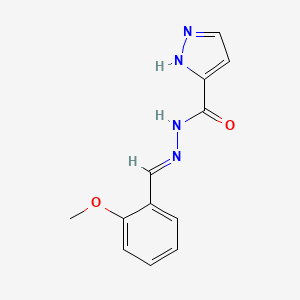![molecular formula C19H23NO5 B5808299 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wirkmechanismus
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide acts as a competitive inhibitor of this compoundβ. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
Inhibition of this compoundβ by this compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to increase glycogen synthesis, promote cell survival, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its specificity for this compoundβ. This compound has been found to have minimal off-target effects, making it a valuable tool for investigating the role of this compoundβ in various cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the potential use of this compound in the treatment of diabetes and cancer. Finally, there is a need for the development of more potent and selective this compoundβ inhibitors, which may have greater therapeutic potential.
Synthesemethoden
The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves several steps. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with benzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential use as a this compoundβ inhibitor. This compoundβ is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of this compoundβ has been shown to have therapeutic potential in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMOAONEMVHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)